Bienvenue dans la boutique en ligne BenchChem!

1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide

Cancer Carbonic anhydrase inhibitors Isozyme selectivity

1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide (CAS 782495-18-5 for the (S)-enantiomer; CAS 1186049-30-8 for the (R)-enantiomer) is a chiral, aliphatic sulfonamide bearing a strongly electron-withdrawing trifluoromethyl group and a pyrrolidine moiety. It functions as a low-pKa carbonic anhydrase (CA) inhibitor and a highly enantioselective organocatalyst.

Molecular Formula C6H11F3N2O2S
Molecular Weight 232.23 g/mol
Cat. No. B12947640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide
Molecular FormulaC6H11F3N2O2S
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1CC(NC1)CNS(=O)(=O)C(F)(F)F
InChIInChI=1S/C6H11F3N2O2S/c7-6(8,9)14(12,13)11-4-5-2-1-3-10-5/h5,10-11H,1-4H2
InChIKeyRIWFUAUXWIEOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide: A Chiral Aliphatic Sulfonamide with Dual CA-Selective and Organocatalytic Utility for Research Procurement


1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide (CAS 782495-18-5 for the (S)-enantiomer; CAS 1186049-30-8 for the (R)-enantiomer) is a chiral, aliphatic sulfonamide bearing a strongly electron-withdrawing trifluoromethyl group and a pyrrolidine moiety. It functions as a low-pKa carbonic anhydrase (CA) inhibitor and a highly enantioselective organocatalyst. The (S)-enantiomer demonstrates singular potency against the tumor-associated isozyme hCA IX (Ki = 9 nM) with pronounced selectivity over the ubiquitous hCA I (Ki > 10,000 nM), a profile confirmed by stopped-flow CO₂ hydration assays and curated in authoritative databases [1]. In parallel, the same enantiomer serves as an organocatalyst for asymmetric Michael additions, delivering up to 99% ee and >50:1 dr, as established in primary research literature [2].

Why 1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide Cannot Be Replaced by Common Aromatic Sulfonamides, Simple Aliphatic Analogs, or Proline in R&D Programs


Generic substitution fails for two independent reasons tied to its unique molecular architecture. First, unlike classical aromatic sulfonamide CA inhibitors (e.g., acetazolamide) which broadly inhibit cytosolic isoforms, this compound's aliphatic trifluoromethanesulfonamide group and pyrrolidine side chain drive high-affinity, selective binding to tumor-associated hCA IX (Ki = 9 nM) while virtually sparing the off-target cytosolic hCA I (Ki > 10,000 nM) [1]. Simple aliphatic sulfonamides like CF₃SO₂NH₂ lack this selectivity profile. Second, in asymmetric synthesis, the trifluoromethanesulfonamide functionality is essential for achieving simultaneously high enantioselectivity (up to 99% ee) and diastereoselectivity (>50:1 dr) in enamine-based catalysis, a performance level that catalysts such as L-proline or prolinamide cannot match for challenging ketone substrates, as demonstrated by differential chemoselectivity in α-selenenylation reactions [2].

Quantitative Differentiation Evidence for 1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide Procurement Decisions


Selective Inhibition of Tumor-Associated hCA IX vs. Off-Target Cytosolic hCA I

The (S)-enantiomer of the target compound differentiates itself from the classical CA inhibitor acetazolamide through a remarkable selectivity window. BindingDB data shows a Ki of 9 nM against the tumor-associated isozyme hCA IX, while binding to the ubiquitous cytosolic hCA I is negligible (Ki > 10,000 nM), yielding a selectivity ratio of >1,111 in favor of hCA IX [1]. This profile contrasts with acetazolamide, which is a potent but non-selective inhibitor of multiple CA isoforms, including hCA I and II .

Cancer Carbonic anhydrase inhibitors Isozyme selectivity

Enantioselective Organocatalysis: Michael Addition of Ketones to Chalcones

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide catalyzes the asymmetric Michael addition of unmodified ketones to chalcones, affording 1,5-diketones in 73–89% yield with 86–97% enantiomeric excess (ee) and diastereoselectivity >30:1 dr [1]. This performance surpasses many early-generation organocatalysts like L-proline, which typically requires low temperatures and large ketone excess to achieve good enantioselection for similar substrates [2].

Asymmetric synthesis Organocatalysis Fluorinated sulfonamides

Chemoselective Differentiation in α-Selenenylation: Ketones vs. Aldehydes

A direct head-to-head study demonstrated that pyrrolidine trifluoromethanesulfonamide efficiently catalyzes the α-selenenylation of ketones, while the related organocatalyst L-prolinamide is optimal for aldehydes [1]. Using N-(phenylseleno)phthalimide in CH₂Cl₂, the target compound (10 mol%) promotes selenenylation of various ketones in high yields, whereas L-prolinamide (2 mol%) is ineffective for ketones but optimal for aldehydes. This functional-group-dependent chemoselectivity provides clear guidance for substrate-specific catalyst selection.

Selenium chemistry Chemoselectivity Organocatalysis

Structural Validation: Co-Crystal Structure with Human Aminoadipate Semialdehyde Synthase

The (S)-enantiomer has been co-crystallized with the saccharopine dehydrogenase domain of human aminoadipate semialdehyde synthase (AASS) and the structure deposited in the Protein Data Bank (PDB ID: 5O1N) at 2.28 Å resolution [1]. This provides atomic-level validation of its binding mode to a human enzyme. For comparison, the simple aliphatic sulfonamide trifluoromethanesulfonamide (CF₃SO₂NH₂) has only been co-crystallized with human CA II (PDB ID: 1BCD), and no crystal structure exists with AASS [2], underscoring the unique structural biology utility of the target compound.

Structural biology Enzyme engineering PDB

Application Scenarios Where 1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide Delivers Verifiable Advantage


Designing Isozyme-Selective CA IX Inhibitors for Hypoxic Tumor Targeting

Oncology research groups exploring tumor-associated carbonic anhydrase IX as a therapeutic target can directly implement this compound as a selective lead scaffold. Its Ki of 9 nM for hCA IX and a selectivity window of >1,111 over the off-target cytosolic hCA I provides a well-characterized starting point for medicinal chemistry optimization, far surpassing the selectivity of clinical sulfonamides like acetazolamide [1]. The established co-crystal structure of the trifluoromethanesulfonamide pharmacophore bound to CA II (PDB: 1BCD) further supports structure-based design efforts using this compound's core for CA active-site targeting [2].

Synthesis of Chiral 1,5-Diketone Building Blocks via Organocatalytic Michael Addition

Synthetic chemistry laboratories requiring enantioenriched 1,5-diketones for total synthesis or medicinal chemistry programs can utilize the (S)-enantiomer as a robust organocatalyst. It delivers yields of 73–89% and enantioselectivities of 86–97% ee under ambient conditions without the need for cryogenic temperatures, offering a practical advantage over proline-based catalysts for scale-up applications [1]. Its proved effectiveness with chalcones provides a predictable and high-yielding route to valuable chiral intermediates.

Chemoselective α-Selenenylation of Ketones for Chemical Biology Probes

In chemical biology, where site-specific selenenylation of carbonyl compounds is required for probe synthesis, this compound is the catalyst of choice for ketone substrates. A direct comparative study demonstrated that while L-prolinamide is optimal for aldehydes, only pyrrolidine trifluoromethanesulfonamide efficiently catalyzes selenenylation of ketones using N-(phenylseleno)phthalimide [1]. This functional-group-level chemoselectivity ensures procurement of the correct catalyst for ketone-focused selenenylation projects.

Structural Biology and Fragment-Based Lead Discovery Targeting Lysine Degradation

Structural biology groups investigating the human aminoadipate semialdehyde synthase (AASS) enzyme as a target for lysine degradation disorders can procure this compound as a validated protein crystallography probe. The deposited co-crystal structure (PDB: 5O1N, 2.28 Å) provides direct electron density for the ligand and detailed binding interactions within the saccharopine dehydrogenase domain [1]. This structural data can immediately guide fragment growing and scaffold hopping campaigns.

Quote Request

Request a Quote for 1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.